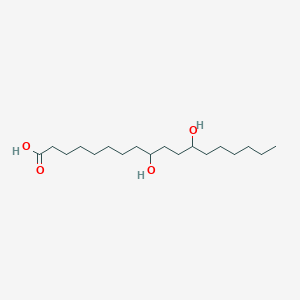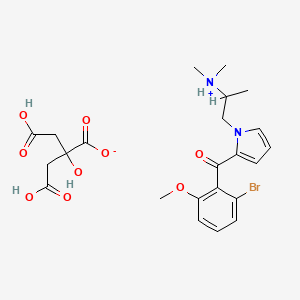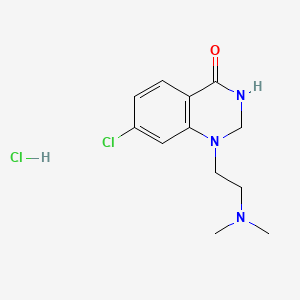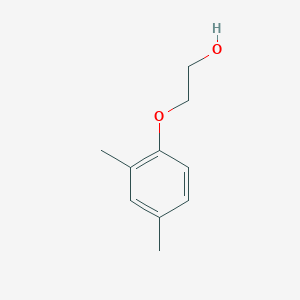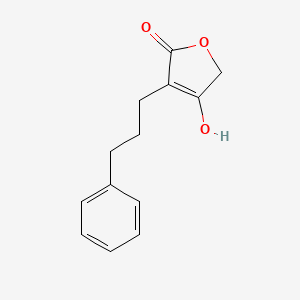
N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide is a chemical compound with the molecular formula C15H23NO3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from 4-methoxybenzoyl chloride: Reacting 4-methoxybenzoyl chloride with diisopropylamine in the presence of a base such as triethylamine to form N,N-diisopropyl-4-methoxybenzamide. Subsequent hydroxylation of the resulting compound yields N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzamide.
Starting from 2-hydroxymethyl-4-methoxybenzoic acid: Reacting 2-hydroxymethyl-4-methoxybenzoic acid with diisopropylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to remove the carbonyl group, resulting in the formation of N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and Na2Cr2O7 in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 2-hydroxymethyl-4-methoxybenzoic acid.
Reduction: N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study enzyme-substrate interactions and biochemical pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism by which N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide is similar to other benzamide derivatives, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:
N,N-Diisopropyl-4-methoxybenzamide: Lacks the hydroxymethyl group.
2-hydroxymethyl-4-methoxybenzamide: Lacks the diisopropyl groups.
N,N-Diisopropyl-2-hydroxymethylbenzamide: Lacks the methoxy group.
Propriétés
Numéro CAS |
253308-75-7 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-4-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(18)14-7-6-13(19-5)8-12(14)9-17/h6-8,10-11,17H,9H2,1-5H3 |
Clé InChI |
LWJPFEZCJTVYKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


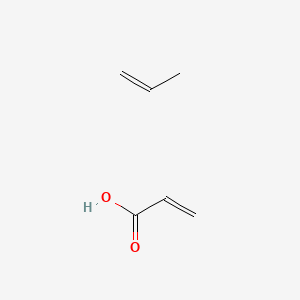

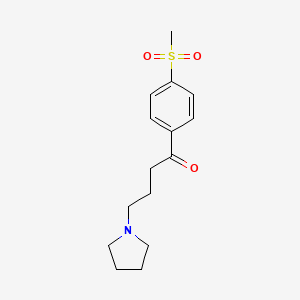
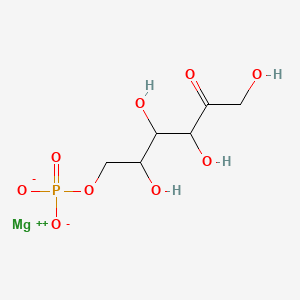

![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
